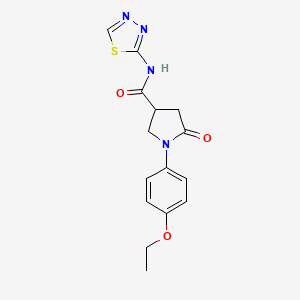![molecular formula C21H28N2O2 B5345492 6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one](/img/structure/B5345492.png)
6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one is a chemical compound with potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in DNA replication and cell division. This leads to the death of cancer cells and other rapidly dividing cells.
Biochemical and Physiological Effects
This compound has been shown to have both biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It also has antibacterial and antifungal activity. In addition, it has been shown to have antioxidant activity, which could be beneficial in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one in lab experiments is its potential as a new cancer treatment. It could also be used as an antibacterial and antifungal agent. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use.
Direcciones Futuras
There are several future directions for research involving 6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one. One direction is to further investigate its mechanism of action and optimize its use as a cancer treatment. Another direction is to explore its potential as an antibacterial and antifungal agent. Additionally, it could be used as a starting point for the development of new compounds with similar activity.
Métodos De Síntesis
The synthesis of 6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one involves several steps. The starting material is 2,4-pentanedione, which is reacted with 2-amino-3-methyl-1-butanol to form a Schiff base. The Schiff base is then reacted with 2,4-pentanedione and paraformaldehyde to form the spiro compound. Finally, the spiro compound is reacted with 2,3-dimethyl-1,4-dioxane-2,5-dione to form the final product.
Aplicaciones Científicas De Investigación
6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)quinolin-2(1H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antitumor activity and could be used in the development of new cancer treatments. It also has potential as an antibacterial and antifungal agent.
Propiedades
IUPAC Name |
6,8-dimethyl-3-(3-oxa-9-azaspiro[5.5]undecan-9-ylmethyl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2/c1-15-11-16(2)19-17(12-15)13-18(20(24)22-19)14-23-7-3-21(4-8-23)5-9-25-10-6-21/h11-13H,3-10,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKZGFJHJVMQQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CN3CCC4(CC3)CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-chlorophenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperazine](/img/structure/B5345415.png)
![3,6-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5345419.png)
![2-methyl-4-(4-{[4-(4-thiomorpholinyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5345439.png)
![3-methyl-1-{5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}piperidin-3-ol](/img/structure/B5345454.png)
![N-(2,4-difluorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5345462.png)
![2-(1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-3-yl)propan-2-ol](/img/structure/B5345464.png)
![N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}-2,1,3-benzoxadiazole-5-carboxamide 1-oxide](/img/structure/B5345472.png)
![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5345482.png)
![N-ethyl-N-(2-hydroxyethyl)-2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}acetamide](/img/structure/B5345484.png)


![4-fluoro-2-methyl-N-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5345507.png)

![1-(4-chlorophenyl)-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B5345532.png)